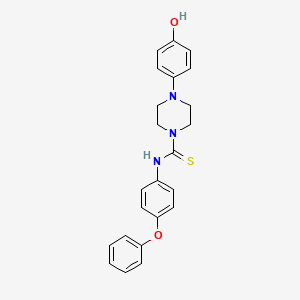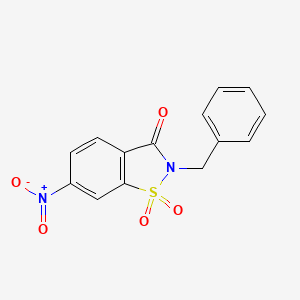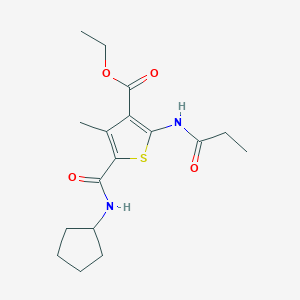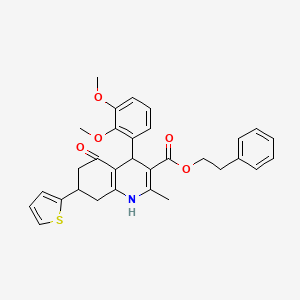
4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-hydroxyphenylpiperazine with 4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbothioamide group, converting it to the corresponding amine.
Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The hydroxyphenyl and phenoxyphenyl groups may
Properties
Molecular Formula |
C23H23N3O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C23H23N3O2S/c27-20-10-8-19(9-11-20)25-14-16-26(17-15-25)23(29)24-18-6-12-22(13-7-18)28-21-4-2-1-3-5-21/h1-13,27H,14-17H2,(H,24,29) |
InChI Key |
YVDHERMNUUNCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11083189.png)
![N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11083192.png)
![2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate](/img/structure/B11083199.png)


![9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11083218.png)
![2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B11083230.png)
![1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine](/img/structure/B11083238.png)
![3-[(2,6-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11083240.png)

![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11083247.png)
![methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11083255.png)
![2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide](/img/structure/B11083261.png)
![(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one](/img/structure/B11083274.png)
